2-(2-chlorophenyl)-N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
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Overview
Description
This would include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would detail how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve looking at the compound’s molecular geometry, bond lengths and angles, and any interesting structural features.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, its reactivity, and what products it forms.Physical And Chemical Properties Analysis
This would involve looking at the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Scientific Research Applications
Oxidation Reactivity and Derivative Synthesis
Research has delved into the synthetic routes and chemical oxidation of compounds with pyridinyl and acetamide functionalities, similar to the one . For example, the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides led to the discovery of new compounds through chemical oxidation, showcasing the versatility of these structures in synthesizing novel molecules with potential applications in materials science and chemical synthesis (Pailloux et al., 2007).
Corrosion Inhibitors
Acetamide derivatives have been synthesized and evaluated for their corrosion inhibition properties. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives exhibited promising inhibition efficiencies, suggesting their utility in protecting materials against corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Yıldırım & Cetin, 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
The study of benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions underscores the potential of similar compounds in renewable energy and biomedical research. These compounds exhibited good light harvesting efficiency and binding affinity to proteins, indicating their relevance in dye-sensitized solar cells and drug discovery (Mary et al., 2020).
Antibacterial and Anti-inflammatory Activities
N-substituted acetamide derivatives of ethyl nipecotate were synthesized and evaluated for their antibacterial and anti-enzymatic potential. This research highlights the antimicrobial and anti-inflammatory applications of acetamide derivatives, suggesting potential medical and pharmaceutical uses (Nafeesa et al., 2017).
Safety And Hazards
This would involve looking at any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.
Future Directions
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properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-13-23-20(28-25-13)15-6-7-18(22-11-15)26-9-8-16(12-26)24-19(27)10-14-4-2-3-5-17(14)21/h2-7,11,16H,8-10,12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQNTEZDDMMXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}acetamide |
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